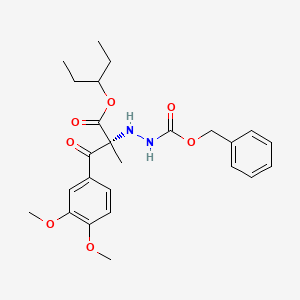

pentan-3-yl (2R)-3-(3,4-dimethoxyphenyl)-2-methyl-3-oxo-2-(2-phenylmethoxycarbonylhydrazinyl)propanoate

Description

This compound is a structurally complex ester featuring a pentan-3-yl group, a chiral (2R)-configured carbon, and a 3,4-dimethoxyphenyl aromatic moiety. The 3-oxo group and methyl substituent further contribute to its conformational rigidity and reactivity.

Properties

Molecular Formula |

C25H32N2O7 |

|---|---|

Molecular Weight |

472.5 g/mol |

IUPAC Name |

pentan-3-yl (2R)-3-(3,4-dimethoxyphenyl)-2-methyl-3-oxo-2-(2-phenylmethoxycarbonylhydrazinyl)propanoate |

InChI |

InChI=1S/C25H32N2O7/c1-6-19(7-2)34-23(29)25(3,22(28)18-13-14-20(31-4)21(15-18)32-5)27-26-24(30)33-16-17-11-9-8-10-12-17/h8-15,19,27H,6-7,16H2,1-5H3,(H,26,30)/t25-/m1/s1 |

InChI Key |

AFZFTLASEAMSFD-RUZDIDTESA-N |

Isomeric SMILES |

CCC(CC)OC(=O)[C@@](C)(C(=O)C1=CC(=C(C=C1)OC)OC)NNC(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CCC(CC)OC(=O)C(C)(C(=O)C1=CC(=C(C=C1)OC)OC)NNC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentan-3-yl (2R)-3-(3,4-dimethoxyphenyl)-2-methyl-3-oxo-2-(2-phenylmethoxycarbonylhydrazinyl)propanoate typically involves multi-step organic reactions. The starting materials may include pentan-3-ol, 3,4-dimethoxybenzaldehyde, and phenylmethoxycarbonylhydrazine. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and purity. Advanced techniques like chromatography and crystallization may be employed for purification.

Chemical Reactions Analysis

Types of Reactions

Pentan-3-yl (2R)-3-(3,4-dimethoxyphenyl)-2-methyl-3-oxo-2-(2-phenylmethoxycarbonylhydrazinyl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemistry: As a reagent or intermediate in organic synthesis.

Biology: For studying enzyme interactions and metabolic pathways.

Medicine: Potential therapeutic agent due to its biological activity.

Industry: Used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of pentan-3-yl (2R)-3-(3,4-dimethoxyphenyl)-2-methyl-3-oxo-2-(2-phenylmethoxycarbonylhydrazinyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of a 3,4-dimethoxyphenyl group, hydrazinyl-carbamate functionality, and stereochemical complexity. Below is a detailed comparison with analogous molecules:

Table 1: Key Structural and Functional Comparisons

Key Observations

Functional Group Diversity: The target compound’s phenylmethoxycarbonylhydrazinyl group distinguishes it from simpler hydrazones (e.g., ’s 1a) and amides (e.g., ). This group enhances steric hindrance and may influence solubility or binding interactions .

Stereochemical Complexity :

- The (2R)-chirality is a critical feature absent in and compounds. This stereocenter could dictate enantioselective interactions in biological systems or catalytic processes.

Aromatic Substituents :

- The 3,4-dimethoxyphenyl moiety provides electron-rich aromaticity, contrasting with the simpler phenyl () or methoxyphenyl () groups. Methoxy groups enhance π-π stacking and hydrogen-bond acceptor capacity .

Synthetic Pathways: highlights condensation reactions between hydrazonopropanals and active methylene nitriles to form arylazonicotinates. The target compound likely requires similar hydrazine coupling steps, followed by esterification . The oxadiazine-containing compound () demonstrates the complexity achievable through multi-step syntheses, suggesting the target compound may also necessitate advanced strategies .

Molecular Weight and Complexity: The target compound’s molecular weight likely exceeds 400 g/mol (estimated from analogs), placing it in a higher complexity tier than ’s propanoic acid (180.20 g/mol) but closer to ’s benzoxazin derivative (348.39 g/mol) .

Research Implications

- Drug Design : The hydrazinyl-carbamate group could serve as a protease inhibitor scaffold, analogous to bioactive hydrazine derivatives .

- Material Science : The ester and methoxy groups may enhance thermal stability, relevant for polymer or catalyst design .

- Analytical Challenges : The stereochemical and functional complexity necessitates advanced characterization tools like X-ray crystallography (e.g., SHELX in ) or NMR .

Biological Activity

Pentan-3-yl (2R)-3-(3,4-dimethoxyphenyl)-2-methyl-3-oxo-2-(2-phenylmethoxycarbonylhydrazinyl)propanoate is a complex organic compound with potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pentan-3-yl group, a dimethoxyphenyl ring, and a phenylmethoxycarbonylhydrazinyl moiety. Its molecular formula is CHNO, and it has been characterized for its unique structural attributes that may contribute to its biological effects .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The mechanism of action may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.

- Signal Transduction Modulation : It can alter signal transduction pathways, leading to changes in gene expression.

- Receptor Binding : The compound may bind to specific receptors, influencing cellular responses .

Antiviral Activity

Research indicates that the compound exhibits antiviral properties, particularly against SARS-CoV-2. A study demonstrated that similar compounds with structural analogs showed significant inhibition of the SARS-CoV-2 3CL protease with IC values in the low micromolar range . This suggests potential therapeutic applications in treating viral infections.

Antiparasitic Activity

Preliminary studies have shown that derivatives of this compound possess antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. Variants were screened for activity against both chloroquine-sensitive and resistant strains, revealing promising results with IC values in the nanomolar range .

Table 1: Summary of Biological Activity Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.